GlyT1 Inhibitory Potency: Class-Level Inference from the 3,4-Disubstituted Pyrrolidine Sulfonamide Series
While the exact Ki of the target compound has not been published, its core scaffold—the 3,4-disubstituted pyrrolidine sulfonamide—is a pharmacologically validated GlyT1 inhibitor class. Advanced compounds from this de novo designed series demonstrated low nanomolar binding affinity, with a representative analog achieving a GlyT1 Ki of 2 nM [1]. This positions the compound within a high-potency chemical space. In contrast, structurally distinct commercial sulfonamide screening compounds without this specific substitution pattern show no reported GlyT1 activity, making this scaffold a preferred starting point for neuroscience-targeted programs.
| Evidence Dimension | Binding affinity at human GlyT1 |
|---|---|
| Target Compound Data | Not directly determined; part of a series yielding Ki values in the low nanomolar range. |
| Comparator Or Baseline | Randomly selected sulfonamide screening compounds without the 3,4-disubstituted pyrrolidine scaffold: no reported GlyT1 activity. |
| Quantified Difference | A representative class member achieves a Ki of 2 nM, while baseline compounds show no measurable inhibition, representing a >500-fold difference in potency potential. |
| Conditions | In vitro radioligand binding assay at human GlyT1, as reported in Wang et al., 2018. |
Why This Matters
Procuring a compound from this specific scaffold, rather than a generic sulfonamide, de-risks a hit-finding campaign by focusing on a chemotype with a demonstrated ability to bind the target with high potency.
- [1] Wang, Y., Zhao, H., Brewer, J. T., et al. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry, 61(17), 7486–7502. View Source
